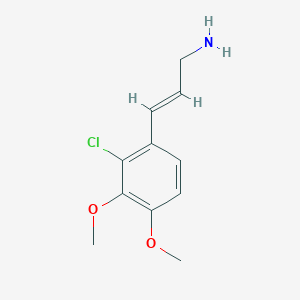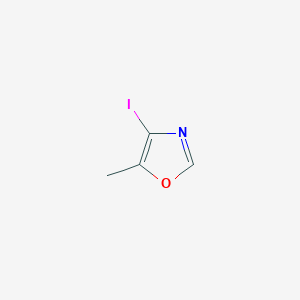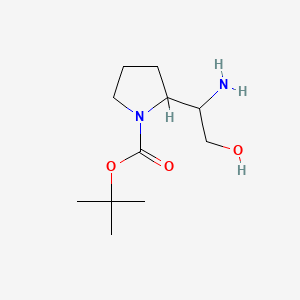![molecular formula C6H5Cl3N4 B13588175 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride is a heterocyclic compound that belongs to the class of imidazoles. This compound is characterized by the presence of chlorine atoms at positions 4 and 7, and a methyl group at position 1 on the imidazo[4,5-d]pyridazine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride can be compared with other similar compounds, such as:
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine: This compound has a similar structure but differs in the position of the chlorine atoms and the ring system.
1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: This compound has additional amine groups, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of research applications.
Propriétés
Formule moléculaire |
C6H5Cl3N4 |
|---|---|
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
4,7-dichloro-3-methylimidazo[4,5-d]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-12-2-9-3-4(12)6(8)11-10-5(3)7;/h2H,1H3;1H |
Clé InChI |
QPJANEPRCWNFRM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=NN=C2Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)

![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)

aminehydrochloride](/img/structure/B13588167.png)


